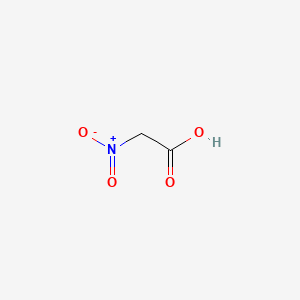

Nitroacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHXWDVNBYKJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058519 | |

| Record name | 2-Nitroaceticacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-75-2 | |

| Record name | 2-Nitroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroaceticacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 2-nitroacetate acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CMX4X7N84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Degradation of Nitroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of nitroacetic acid. It covers key aspects of its chemical stability, degradation pathways under various conditions, and the products formed. This document is intended to serve as a valuable resource for professionals working with this compound in research, development, and manufacturing environments.

Executive Summary

This compound ((NO₂)CH₂CO₂H) is a valuable synthetic intermediate, but its utility is intrinsically linked to its stability. This guide elucidates that the stability of this compound is highly dependent on pH, temperature, and the presence of other chemical agents. The primary degradation pathway in aqueous media is a pH-dependent decarboxylation of the nitroacetate (B1208598) monoanion to form nitromethane (B149229) and carbon dioxide. While thermally sensitive, detailed kinetic studies on its thermal decomposition are not extensively published; however, analogies to similar nitroaromatic carboxylic acids suggest a complex decomposition process at elevated temperatures. This guide provides quantitative data where available, detailed experimental protocols for stability assessment, and visual diagrams of key degradation pathways and experimental workflows.

Chemical Properties and Stability Profile

This compound is a crystalline solid with a melting point of approximately 92°C, at which it begins to decompose[1]. It is a relatively strong organic acid due to the electron-withdrawing nature of the nitro group[2][3][4]. Its stability is a critical consideration for its storage, handling, and use in chemical synthesis.

Storage and Handling: this compound and its esters should be stored in a cool, dark, and dry place in a tightly closed container[5]. They are sensitive to heat, shock, and friction and should be handled with care[6].

Incompatibilities: this compound is incompatible with a range of substances. Contact with the following should be avoided:

Table 1: Physicochemical and Stability Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| pKa₁ | 1.48 | in water at 23.5 °C, μ = 0.10 M | [9] |

| pKa₂ | 8.90 | in water at 23.5 °C, μ = 0.10 M | [9] |

| Melting Point | 92 °C (with decomposition) | Standard pressure | [1] |

| Decarboxylation Rate Constant (k) | 0.121 min⁻¹ | For mono-anion in water at 23.5 °C, μ = 0.10 M | [9] |

Degradation Pathways

The degradation of this compound is primarily influenced by pH and temperature. Photochemical and catalytic pathways may also contribute to its transformation under specific conditions.

pH-Dependent Degradation: Decarboxylation

In aqueous solutions, the stability of this compound is highly pH-dependent. The fully protonated acid and the doubly deprotonated dianion are relatively stable. However, the singly deprotonated form, the nitroacetate monoanion (O₂NCH₂COO⁻), readily undergoes first-order decarboxylation at room temperature to produce nitromethane (CH₃NO₂) and carbon dioxide (CO₂)[9].

This property can be harnessed for the time-controlled modulation of pH in aqueous systems[9][10]. The reaction proceeds through the formation of a nitronate intermediate (acinitromethane), which is then protonated by water to yield nitromethane[9].

Thermal Degradation

Studies on nitrobenzoic acid isomers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show a single-stage exothermic decomposition process[13][14]. The decomposition is characterized by significant heat release and can be modeled to determine kinetic parameters such as activation energy. It is plausible that the thermal decomposition of this compound proceeds via C-NO₂ bond homolysis and subsequent complex reactions, leading to the formation of gaseous products including NOx, CO, and CO₂.

Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers (as Analogs)

| Compound | Activation Energy (Ea) (kJ/mol) | Decomposition Enthalpy (ΔH) (J/g) | Peak Decomposition Temp. (°C at 1.0 °C/min) | Reference(s) |

| o-Nitrobenzoic Acid | 131.31 | 542.27 | 196 | [13][14] |

| m-Nitrobenzoic Acid | 203.43 | 458.62 | 181 | [13][14] |

| p-Nitrobenzoic Acid | 157.00 | 335.61 | 205 | [13][14] |

Note: These values are for nitrobenzoic acid isomers and should be used as estimates for the potential thermal behavior of this compound.

Photodegradation

While specific studies on the photodegradation of this compound are limited, aliphatic nitro compounds can undergo photochemical reactions. The presence of nitrate (B79036) or nitrite (B80452) ions in aqueous solutions can trigger photonitration processes upon UV irradiation, forming various reactive nitrating species[9]. It is plausible that this compound in solution could be susceptible to degradation upon exposure to UV light, potentially leading to a complex mixture of products. A general experimental approach would involve irradiation with a UV source and subsequent analysis of the reaction mixture over time.

Catalytic Degradation

The nitro group of this compound can be reduced under catalytic hydrogenation conditions. This process is analogous to the reduction of other nitro compounds to their corresponding amines. Using catalysts such as platinum on carbon (Pt/C) or rhodium-based catalysts in the presence of hydrogen gas, it is theoretically possible to reduce this compound to glycine[4]. This pathway is of interest for the synthesis of amino acids from nitro-precursors.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and degradation of this compound.

Protocol for Thermal Stability Analysis using DSC/TGA

This protocol is adapted from methodologies used for nitrobenzoic acids and general best practices for thermal analysis[13][15].

Objective: To determine the thermal stability, decomposition temperature, and kinetic parameters of this compound decomposition.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

High-pressure or hermetically sealed aluminum or gold-plated pans

-

Microbalance (±0.01 mg)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Sample Preparation:

-

Carefully weigh 1-3 mg of this compound directly into a tared high-pressure or hermetically sealed pan.

-

Securely seal the lid using a sample press. Caution: Handle this compound with appropriate personal protective equipment in a well-ventilated area.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC/TGA instrument.

-

Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Non-isothermal Analysis (for Kinetics):

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 350°C at a constant heating rate.

-

Repeat the experiment using several different heating rates (e.g., 2, 5, 10, and 15 °C/min) to collect data for kinetic analysis.

-

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH) by integrating the area under the exothermic peak.

-

From the TGA curve, determine the temperature ranges of mass loss.

-

Use the data from multiple heating rates to calculate the activation energy (Ea) and pre-exponential factor (A) using methods such as the Kissinger or Flynn-Wall-Ozawa (FWO) method.

-

Protocol for pH-Dependent Decarboxylation Study

This protocol is based on the methodology described for studying time-programmable pH changes[5][9].

Objective: To monitor the degradation of this compound in an aqueous solution at a specific pH and determine the rate of decarboxylation.

Apparatus:

-

pH meter with a micro glass electrode (e.g., Crison pH 25+ with a HACH 52 08 electrode)

-

Jacketed reaction vessel with a magnetic stirrer

-

Constant temperature water bath

-

Gas inlet for inert gas (Argon or Nitrogen)

-

Syringe pump or burette for reagent addition

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 0.10 M NaOH.

-

Prepare a stock solution of 0.20 M this compound.

-

-

Experimental Setup:

-

Place a known volume (e.g., 20.0 mL) of the 0.10 M NaOH solution into the jacketed reaction vessel.

-

Circulate water from the constant temperature bath set to 23.5°C through the jacket.

-

Begin stirring the solution at a constant rate.

-

Immerse the calibrated pH electrode into the solution.

-

Bubble Argon gas through the solution via a capillary to maintain an inert atmosphere and prevent CO₂ oversaturation[8].

-

-

Reaction Initiation and Monitoring:

-

Once the temperature and pH have stabilized, add a stoichiometric equivalent (e.g., 20.0 mL of 0.10 M this compound for a 1:1 molar ratio to study the monoanion) of the this compound solution to the NaOH solution.

-

Immediately start recording the pH as a function of time.

-

Continue monitoring until the pH reaches a stable plateau.

-

-

Data Analysis:

-

Plot pH versus time to observe the degradation profile.

-

To determine the first-order rate constant (k), aliquots can be taken at various time points and analyzed for the remaining this compound concentration using a suitable analytical method (see Section 5.0).

-

Plot ln([NAA]t / [NAA]₀) versus time. The slope of the resulting line will be -k.

-

Analytical Methods for Degradation Monitoring

The quantification of this compound and its primary degradation product, nitromethane, is crucial for kinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

HPLC Method

A reverse-phase HPLC method can be developed for the simultaneous analysis of the polar this compound and the less polar nitromethane.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of an aqueous acidic buffer (e.g., 0.1% Phosphoric Acid in Water) and an organic modifier (e.g., Acetonitrile (B52724) or Methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector at 210 nm |

| Injection Volume | 10 µL |

| Nitromethane Retention | Nitromethane, being less polar, will elute earlier. |

| This compound Retention | This compound, being more polar, will have a longer retention time. |

Note: This method is a proposed starting point and would require validation for specific applications.

GC-MS Method

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile degradation products. This compound is non-volatile and requires derivatization to be analyzed by GC-MS. Nitromethane can be analyzed directly.

Derivatization (for this compound): The carboxylic acid group must be derivatized, for example, by silylation (e.g., using BSTFA or MTBSTFA) or esterification (e.g., with diazomethane (B1218177) or BF₃/Methanol) to form a volatile derivative.

Table 4: General GC-MS Method Parameters

| Parameter | Recommended Setting |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Interface Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Mass Range | 40-500 amu (Full Scan for identification) |

| Analysis Mode | Selected Ion Monitoring (SIM) for quantification of known products |

Note: The oven program should be optimized based on the specific derivatives and other potential degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. metbio.net [metbio.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. A nitromethane-based HPLC system alternative to acetonitrile for carotenoid analysis of fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation | MDPI [mdpi.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shokubai.org [shokubai.org]

- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

- 14. iitk.ac.in [iitk.ac.in]

- 15. discovery.researcher.life [discovery.researcher.life]

"nitroacetic acid spectroscopic data (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nitroacetic acid (C₂H₃NO₄), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while IR and MS data are based on experimental findings, the NMR data presented are predicted values due to the limited availability of experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons in the this compound molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | Singlet | 2H | α-protons (CH₂) |

| ~11.0-13.0 | Singlet (broad) | 1H | Carboxylic acid proton (COOH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~75-85 | α-carbon (CH₂) |

| ~165-175 | Carboxyl carbon (COOH) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups. The data below is a composite interpretation based on a vapor-phase experimental spectrum and known characteristic absorption bands for nitroalkanes and carboxylic acids.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1550 | Strong | N-O asymmetric stretch (nitro group) |

| ~1370 | Medium | N-O symmetric stretch (nitro group) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under ionization. The molecular weight of this compound is 105.05 g/mol .[1]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 105 | [M]⁺ (Molecular ion) |

| 60 | [M - NO₂]⁺ |

| 59 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

| 46 | [NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the appropriate spectral width and transmitter frequency.

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set a relaxation delay of 1-5 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

Data Acquisition (¹³C NMR):

-

Set the appropriate spectral width and transmitter frequency for ¹³C.

-

Use a proton-decoupled pulse sequence.

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).

-

Set an appropriate relaxation delay.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid Phase - KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

-

Data Acquisition:

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the ionization source.

-

-

Ionization:

-

Select an appropriate ionization method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The data is plotted as a mass spectrum, showing the relative intensity of ions as a function of their m/z ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

A Comprehensive Technical Guide to the Physical Properties of Nitroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of nitroacetic acid. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies, where available in the public domain, are provided to ensure reproducibility. This document also includes visualizations of key chemical pathways and experimental workflows relevant to the handling and characterization of this compound.

General and Chemical Properties

This compound, with the chemical formula C₂H₃NO₄, is a substituted carboxylic acid that serves as a valuable intermediate in organic synthesis.[1][2] It is a crystalline solid, typically appearing as needles, and ranges in color from white to pale yellow.[2][3]

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃NO₄ | [1][2] |

| Molecular Weight | 105.05 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid (needles) | [2][3] |

| CAS Number | 625-75-2 | [1] |

| Canonical SMILES | C(C(=O)O)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5) | [1] |

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound. It is important to note that some variation in reported values exists in the literature, which can be attributed to differences in experimental conditions and sample purity.

Table 2: Thermodynamic Properties

| Property | Value | Experimental Conditions | Source(s) |

| Melting Point | 87-89 °C | Not specified | [1] |

| 92-93 °C | Not specified | [3] | |

| Boiling Point | 297.9 °C | at 760 mmHg | [1] |

| Flash Point | 150.6 °C | Not specified | [1] |

| Decomposition Temperature | 93 °C | Not specified | [3] |

Table 3: Physicochemical Properties

| Property | Value | Experimental Conditions | Source(s) |

| Density | 1.5 ± 0.1 g/cm³ | Not specified | [1] |

| pKa | 1.68 | Not specified | [1] |

| 1.48 | at 24 °C | [1] | |

| 2.26 | at 25 °C in water | [3] | |

| Vapor Pressure | 0.000314 mmHg | at 25 °C | [1] |

| LogP | -0.12910 | Calculated | [1] |

Table 4: Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | Soluble | Not specified | [2] |

| Benzene | Soluble | Not specified | [3] |

| Chloroform | Soluble | 61 °C | [3] |

| Diethyl Ether | Very soluble | Not specified | [3] |

| Ethanol | Very soluble | Not specified | [3] |

| Petroleum Ether | Insoluble | Not specified | [3] |

| Toluene | Soluble | Not specified | [3] |

Experimental Protocols

Detailed, reproducible experimental protocols are crucial for the accurate determination of physical properties. The following sections outline generalized procedures for key measurements.

A standard method for determining the melting point of a crystalline solid involves using a melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially a rapid ramp to approach the expected melting point, then a slower ramp of 1-2 °C per minute near the melting point).

-

The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[4][5]

-

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

-

Apparatus: pH meter with a combination pH electrode, buret, magnetic stirrer, and a beaker.

-

Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a solution of this compound of known concentration in deionized water.

-

Procedure:

-

A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated with standard buffer solutions and then immersed in the acid solution.

-

The standardized strong base is added in small, precise increments from the buret.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.[6][7][8]

-

Chemical Pathways and Workflows

While this compound is not involved in biological signaling pathways, its synthesis and decarboxylation are key chemical pathways of interest.

A common laboratory synthesis of this compound involves the reaction of chloroacetic acid with sodium nitrite.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

"nitroacetic acid CAS number and molecular structure"

CAS Number: 625-75-2

This technical guide provides an in-depth overview of nitroacetic acid, a valuable reagent in organic synthesis and a precursor to compounds with significant biological activity. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its relevance in biochemical pathways.

Chemical and Physical Properties

This compound is an organic compound featuring both a carboxylic acid and a nitro functional group.[1] It typically appears as a white to pale yellow crystalline solid and is soluble in water.[1]

Molecular Structure and Identifiers

The molecular formula of this compound is C₂H₃NO₄.[1] Key identifiers and representations are summarized in the table below.

| Identifier | Value |

| CAS Number | 625-75-2 |

| Molecular Formula | C₂H₃NO₄ |

| Molecular Weight | 105.05 g/mol |

| IUPAC Name | 2-nitroacetic acid |

| SMILES | C(C(=O)O)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5) |

| InChIKey | RGHXWDVNBYKJQH-UHFFFAOYSA-N |

Physicochemical Data

The key physicochemical properties of this compound are presented in the table below for easy reference.

| Property | Value | Source |

| Melting Point | 87-89 °C | LookChem |

| Boiling Point | 297.9 °C at 760 mmHg | LookChem |

| Density | 1.523 g/cm³ | LookChem |

| pKa | 1.48 (at 24 °C) | LookChem |

| Flash Point | 150.6 °C | LookChem |

| Vapor Pressure | 0.000314 mmHg at 25 °C | LookChem |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroacetic acid with sodium nitrite (B80452) in a slightly alkaline aqueous solution.

Experimental Protocol: Synthesis from Chloroacetic Acid

Materials:

-

Chloroacetic acid

-

Sodium nitrite

-

A slightly alkaline aqueous solution (e.g., dilute sodium carbonate solution)

-

Ice bath

Procedure:

-

Prepare a cold, slightly alkaline aqueous solution.

-

Dissolve chloroacetic acid in the cold alkaline solution.

-

Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining a low temperature with an ice bath.

-

It is crucial to keep the solution cold and only slightly alkaline to prevent the formation of sodium glycolate (B3277807) as a byproduct.[2]

-

The this compound can then be isolated from the reaction mixture.

Chemical Reactions and Applications

This compound is a versatile intermediate in organic synthesis. One of its most notable reactions is its use as a precursor to nitromethane (B149229) through thermal decarboxylation.[2]

Decarboxylation to Nitromethane

The salt of this compound can be heated to around 80 °C to induce decarboxylation, yielding nitromethane.[2] This reaction is a key step in the production of this important fuel and synthetic reagent.

Relevance in Drug Development and Biological Signaling

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in various biologically active molecules. Of particular interest to drug development are nitro-fatty acids (NO₂-FAs), which are endogenously produced signaling molecules.

Nitro-Fatty Acids in Cellular Signaling

Nitro-fatty acids are formed from the reaction of unsaturated fatty acids with nitrogen species.[3] These molecules possess anti-inflammatory and cytoprotective properties.

Key Signaling Pathways Modulated by Nitro-Fatty Acids:

-

NF-κB Inhibition: NO₂-FAs can inhibit the nuclear factor-κB (NF-κB) signaling pathway, which is a key regulator of inflammation.[4]

-

Nrf2 Activation: They can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which in turn initiates an antioxidant signaling pathway.[4]

-

STING Pathway Inhibition: NO₂-FAs have been shown to inhibit STING (stimulator of IFN genes) signaling, which is involved in the innate immune response. This is achieved through the nitro-alkylation of STING, which prevents its palmitoylation and subsequent activation.[5]

The diagram below illustrates the dual role of nitro-fatty acids in modulating the NF-κB and Nrf2 pathways.

Caption: Dual regulatory role of Nitro-Fatty Acids.

Experimental Workflow: Synthesis of α-Amino Acids

Esters of this compound, such as ethyl nitroacetate, are valuable starting materials for the synthesis of α-amino acids. The general workflow involves the introduction of a side chain and subsequent reduction of the nitro group.

The logical workflow for this synthesis is depicted below.

Caption: Synthesis of α-Amino Esters from Ethyl Nitroacetate.

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is presented below.

Caption: 2D Structure of this compound.

References

- 1. CAS 625-75-2: 2-Nitroacetic acid | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Acidity and Physicochemical Properties of Nitroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroacetic acid, with the chemical formula O₂NCH₂COOH, is a potent organic acid of significant interest in synthetic chemistry and drug development. Its heightened acidity, compared to acetic acid, is a direct consequence of the strong electron-withdrawing nature of the nitro group substituent. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby facilitating the release of the proton. Understanding the acidity, pKa, and other physicochemical properties of this compound is crucial for its application as a versatile building block in the synthesis of various nitrogen-containing compounds and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the acidity and pKa of this compound, detailed experimental protocols for its synthesis and pKa determination, and a summary of its stability and decomposition characteristics.

Physicochemical Properties of this compound

This compound is a crystalline solid that is soluble in water.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₃NO₄ | [2] |

| Molar Mass | 105.05 g/mol | [2] |

| Melting Point | 87-89 °C | [2] |

| Boiling Point | 297.9 °C at 760 mmHg | [2] |

| Density | 1.523 g/cm³ | [2] |

| Flash Point | 150.6 °C | [2] |

Acidity and pKa of this compound

The acidity of a compound is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value, which is the negative logarithm of Ka. A lower pKa value indicates a stronger acid. This compound is a considerably stronger acid than acetic acid (pKa ≈ 4.76) due to the presence of the electron-withdrawing nitro group (-NO₂).[3][4] This group exerts a strong negative inductive effect (-I effect), pulling electron density away from the carboxylic acid group. This delocalization of negative charge stabilizes the resulting carboxylate anion (nitroacetate), making the dissociation of the proton more favorable.[5][6]

The pKa of this compound has been reported with some variation in the literature, likely due to different experimental conditions such as temperature, ionic strength, and the specific methodology used for determination.

| pKa Value | Experimental Conditions | Reference |

| 1.48 | 23.5 °C, in water, ionic strength (μ) = 0.10 M | [7] |

| 1.68 | Not specified | [4][8] |

| 1.48 | 24 °C | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroacetic acid with sodium nitrite (B80452).[8] The procedure for the synthesis of nitromethane (B149229) from these precursors, which proceeds through the formation of sodium nitroacetate (B1208598), provides a detailed illustration of this reaction.[1]

Materials:

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (40% solution)

-

Sodium nitrite

-

Cracked ice

-

Phenolphthalein indicator

-

Distilled water

Procedure:

-

In a suitable reaction vessel, a mixture of 500 g of chloroacetic acid and 500 g of cracked ice is prepared.[1]

-

With continuous stirring, cold 40% sodium hydroxide solution is added until the solution is faintly alkaline to phenolphthalein. The temperature should be maintained below 20 °C.[1]

-

A solution of 365 g of sodium nitrite in 500 cc of water is then added to the reaction mixture.[1]

-

The resulting solution, containing sodium nitroacetate, is carefully heated. The decomposition of sodium nitroacetate to form nitromethane and carbon dioxide begins at approximately 80 °C.[1]

-

To isolate this compound, the reaction would be stopped prior to the decarboxylation step, and the this compound would be liberated from its salt by acidification under controlled conditions, followed by extraction and purification.

Determination of pKa

The pKa of this compound can be determined using several established methods, most commonly potentiometric titration and spectrophotometry.

1. Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Begin the titration by adding small increments of the NaOH solution to the this compound solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the steepest pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the graph (the midpoint of the steep rise in pH).

-

The pKa is the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.

2. UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

-

This compound

-

Buffer solutions of known pH values spanning the expected pKa range

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of solutions by diluting the stock solution in different buffer solutions of known pH.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths at which the absorbance of the acidic (protonated) and basic (deprotonated) forms of this compound are maximal.

-

Plot the absorbance at a chosen wavelength versus the pH of the solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.

Stability and Decomposition

This compound is known to be unstable and can undergo decomposition. The singly deprotonated form, the nitroacetate ion, readily decarboxylates in aqueous solution at room temperature to produce nitromethane and carbon dioxide.[7][9] The rate of this decomposition is influenced by pH and temperature. The undissociated this compound is considered to be more stable than its monovalent ion in aqueous solution.[9] The thermal decomposition of sodium nitroacetate becomes rapid at temperatures above 85 °C. Thermogravimetric analysis (TGA) can be employed to study the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.[10][11]

Diagrams

Caption: Dissociation equilibrium of this compound.

Caption: Experimental workflows for pKa determination.

Conclusion

This compound is a strong organic acid with a pKa value significantly lower than that of its parent compound, acetic acid. This enhanced acidity is a direct result of the powerful electron-withdrawing inductive effect of the nitro group. The precise pKa value is dependent on the experimental conditions under which it is measured. The synthesis of this compound is readily achievable, and its pKa can be accurately determined using standard analytical techniques such as potentiometric titration and spectrophotometry. A thorough understanding of its acidity, stability, and reactivity is essential for its effective utilization in organic synthesis and for the development of novel pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | chemical compound | Britannica [britannica.com]

- 4. Account for the fact that this compound, $\mathrm{O}{2} \mathrm{NCH}{2.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. brainly.in [brainly.in]

- 7. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. The velocity of the decomposition of this compound in aqueous solution.1 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. particletechlabs.com [particletechlabs.com]

- 11. aurigaresearch.com [aurigaresearch.com]

The Thermal Decomposition of Nitroacetic Acid: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Nitroacetic acid, a valuable intermediate in organic synthesis, undergoes thermal decomposition primarily through a decarboxylation pathway to yield nitromethane. Understanding the thermal stability and decomposition kinetics of this compound is crucial for its safe handling, storage, and application in various synthetic processes, including drug development. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its reaction mechanism, illustrative quantitative thermal analysis data from related compounds, and detailed experimental protocols for its characterization.

Introduction

This compound ((NO₂)CH₂COOH) is a substituted carboxylic acid of significant interest in chemical synthesis. Its utility as a precursor to nitromethane, a high-performance fuel and a versatile C1 building block in organic chemistry, underscores the importance of characterizing its chemical and physical properties.[1] The thermal lability of the carboxyl group in the presence of an alpha-nitro group dictates its primary decomposition pathway. This guide aims to consolidate the current understanding of this process and provide practical methodologies for its investigation.

Reaction Mechanism and Pathway

The principal thermal decomposition route for this compound is decarboxylation, which involves the elimination of carbon dioxide to form nitromethane.[2][3][4] This reaction is characteristic of β-keto acids and other carboxylic acids with electron-withdrawing groups on the α-carbon. The reaction proceeds via a concerted mechanism involving a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable nitromethane.

Decomposition Pathway Diagram

The thermal decomposition pathway of this compound can be visualized as a two-step process: decarboxylation to an aci-nitro intermediate (nitronic acid), followed by tautomerization to nitromethane.

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

Illustrative TGA/DSC Data for Nitrobenzoic Acid Isomers

The following tables summarize the thermal decomposition characteristics of ortho-, meta-, and para-nitrobenzoic acid, as determined by TGA and DSC at various heating rates (β).[5]

Table 1: DSC Data for the Thermal Decomposition of Nitrobenzoic Acid Isomers [5]

| Compound | Heating Rate (β, °C/min) | Onset Temperature (T₀, °C) | Peak Temperature (Tₚ, °C) | Heat of Decomposition (ΔH_d, J/g) |

| o-Nitrobenzoic Acid | 1.0 | 147.3 | 196.2 | - |

| 2.0 | 155.8 | 204.7 | - | |

| 5.0 | 168.1 | 215.3 | 542.27 | |

| m-Nitrobenzoic Acid | 1.0 | 141.5 | 181.3 | - |

| 2.0 | 149.2 | 189.8 | - | |

| 5.0 | 160.7 | 201.5 | 458.62 | |

| p-Nitrobenzoic Acid | 1.0 | 241.2 | 205.1 | 1003.98 |

| 2.0 | 249.8 | 212.6 | - | |

| 5.0 | 260.3 | 223.4 | 335.61 |

Table 2: TGA Data for the Thermal Decomposition of Nitrobenzoic Acid Isomers [5]

| Compound | Heating Rate (β, °C/min) | Onset Temperature of Mass Loss (°C) | Temperature of Maximum Mass Loss Rate (°C) |

| o-Nitrobenzoic Acid | 1.0 | ~120 | 196 |

| m-Nitrobenzoic Acid | 1.0 | ~125 | 181 |

| p-Nitrobenzoic Acid | 1.0 | ~150 | 205 |

Table 3: Kinetic Parameters for the Thermal Decomposition of Nitrobenzoic Acid Isomers [5]

| Compound | Apparent Activation Energy (Eₐ, kJ/mol) |

| o-Nitrobenzoic Acid | 131.31 |

| m-Nitrobenzoic Acid | 203.43 |

| p-Nitrobenzoic Acid | 157.00 |

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of organic acids, which can be adapted for the study of this compound. These protocols are based on standard methodologies for TGA and DSC analysis.[6][7][8]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a final temperature of 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, including onset temperature, peak temperature, and enthalpy of decomposition.

Apparatus: A differential scanning calorimeter (DSC).

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of finely ground this compound into a hermetically sealed aluminum or gold-plated pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.

-

Experimental Workflow Diagram

Caption: Generalized workflow for TGA/DSC analysis.

Conclusion

The thermal decomposition of this compound is a fundamentally important characteristic that influences its synthetic applications and safety considerations. The primary decomposition pathway is a well-understood decarboxylation to nitromethane. While specific quantitative TGA/DSC data for solid this compound remains to be extensively published, the methodologies and illustrative data from related nitroaromatic acids presented in this guide provide a robust framework for researchers. The detailed experimental protocols offer a starting point for the systematic investigation of this compound's thermal properties, enabling a more complete understanding and safer utilization of this versatile chemical intermediate in research and development.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iitk.ac.in [iitk.ac.in]

Nitroacetic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for nitroacetic acid (CAS No. 625-75-2). The information is intended for laboratory personnel and professionals in the field of drug development and scientific research who may handle this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental risk.

Chemical Identification and Physical Properties

This compound is an organic compound featuring both a nitro group and a carboxylic acid functional group.[1] It typically appears as a white to pale yellow crystalline solid and is soluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃NO₄ | [1][3][4] |

| Molecular Weight | 105.05 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline solid / needles | [1][2] |

| Melting Point | 87-93 °C | [2][3] |

| Boiling Point | 297.9 °C at 760 mmHg | [3] |

| Density | 1.523 g/cm³ | [3] |

| pKa | 1.48 (at 24 °C) - 2.26 (at 25°C) | [2][3] |

| Flash Point | 150.6 °C | [3][5] |

| Solubility | Soluble in water, benzene, chloroform (B151607) (at 61°C), toluene. Very soluble in diethyl ether and ethanol. Insoluble in petroleum ether. | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [4][6] |

Primary Hazards:

-

Corrosive: Causes severe burns to skin and eyes upon contact.[4]

-

Irritant: Irritating to the respiratory system.[7]

Standard Operating Protocols

Strict adherence to established protocols is essential when working with this compound to minimize exposure and prevent accidents.

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

1. Engineering Controls:

- All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[8][9]

- Ensure an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][10][11]

2. Personal Protective Equipment (PPE):

- Eye and Face Protection: Wear chemical splash-resistant safety goggles with side shields or a full-face shield.[7][9][12]

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[7][9] Gloves should be inspected before use and changed immediately if contaminated.

- Body Protection: A flame-resistant lab coat must be worn over long pants and closed-toe shoes.[7][9]

3. Handling Procedure:

- Before use, review the Safety Data Sheet (SDS) for this compound.

- Avoid the generation of dust.[9][13]

- Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust or vapors.[6][14]

- Do not eat, drink, or smoke in the work area.[6]

- Keep containers tightly closed when not in use.[8][14]

- Wash hands thoroughly after handling, even if gloves were worn.[6][9][12]

4. Storage:

- Store in a cool, dry, and well-ventilated area.[14]

- Store locked up.[6][14]

- Keep away from incompatible materials such as strong oxidizing agents, strong bases/alkalis, and reducing agents.[7][8][14]

This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.[8][15]

1. Immediate Response:

- Alert others in the immediate area of the spill.[16]

- If safe to do so, stop the source of the leak.[16]

2. Personal Protection:

- Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, before attempting cleanup.[16]

3. Containment and Absorption:

- Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][15][16] Do not use combustible materials like paper towels.[15]

- For acid spills, a neutralizing agent like sodium bicarbonate or soda ash can be carefully applied.[8][17][18]

- Build a dike around the spill with absorbent material to prevent it from spreading or entering drains.[16]

4. Collection and Disposal:

- Once the liquid is fully absorbed, carefully sweep or scoop the material from the outside in and place it into a designated, leak-proof hazardous waste container.[16]

- Label the container clearly.[8][16]

- Dispose of the waste in accordance with all local, state, and federal regulations.[6][7]

5. Decontamination:

- Wash the contaminated surface with soap and water.[16]

- Decontaminate all tools used during the cleanup.[17]

- Place all contaminated PPE and cleaning materials in the hazardous waste container.[18]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][7][14] |

| Skin Contact | Immediately remove all contaminated clothing and shoes. Flush skin with large amounts of water for at least 15 minutes. Seek immediate medical attention. | [7][8][14] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7][14] |

Stability and Reactivity

-

Reactivity: Reactive with strong oxidizing agents and strong alkalis (bases).[7]

-

Conditions to Avoid: Avoid excessive heat, light, and contact with incompatible materials.[7][8][10]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[7][10][19]

-

Thermal Decomposition: Can undergo thermal decarboxylation.[5]

Visual Workflow and Decision Guides

The following diagrams illustrate standardized workflows for handling this compound and responding to emergencies.

Caption: Standard laboratory workflow for handling this compound.

Caption: Emergency response decision tree for a this compound incident.

References

- 1. CAS 625-75-2: 2-Nitroacetic acid | CymitQuimica [cymitquimica.com]

- 2. This compound [chemister.ru]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-Nitroacetic Acid | C2H3NO4 | CID 43581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. carlroth.com [carlroth.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. jk-sci.com [jk-sci.com]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. ics-asso.org [ics-asso.org]

- 18. Essential Safety Protocols for Handling Nitric Acid Spills [absorbentsonline.com]

- 19. fishersci.com [fishersci.com]

The Discovery and Synthesis of Nitroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroacetic acid (O₂NCH₂COOH), a unique organic compound featuring both a nitro and a carboxylic acid functional group, holds a significant position in synthetic organic chemistry. Its high reactivity and versatile nature make it a valuable precursor for the synthesis of a wide range of compounds, including α-amino acids, pharmaceuticals, and other biologically active molecules. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core chemical transformations.

A History of Discovery and Challenges

The journey to isolate and characterize this compound was marked by early challenges, primarily due to the compound's inherent instability. Many initial attempts to synthesize the free acid were unsuccessful because of its propensity to undergo decarboxylation.[1]

The first significant breakthrough came in 1909 with the preparation of the disodium (B8443419) and dipotassium (B57713) salts of this compound.[1] This was achieved by treating nitromethane (B149229) with a strong aqueous alkali. The formation of these stable salts was a crucial step, as it allowed for the subsequent liberation of the free acid through careful acidification.[1] This marked the first successful, albeit indirect, synthesis and isolation of this compound.

Earlier, in 1900, the ethyl ester of this compound, ethyl nitroacetate (B1208598), was synthesized unintentionally during the nitration of ethyl 3,3-dimethylacrylate.[1] The resulting α-nitro compound decomposed upon treatment with an alkali to yield ethyl nitroacetate and acetone. A general method for the esterification of this compound and its dipotassium salt was later reported in 1923, leading to the preparation of various alkyl esters.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂H₃NO₄ | [2] |

| Molecular Weight | 105.05 g/mol | |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 87-89 °C (decomposes) | [1] |

| pKa | 1.68 | [3] |

| Solubility | Soluble in water | [2] |

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The two most common and historically significant routes are detailed below.

Synthesis from Nitromethane via the Dipotassium Salt

This classical and widely used method involves the formation of the dipotassium salt of this compound from nitromethane, followed by acidification to yield the free acid.

Experimental Protocol:

Part A: Preparation of the Dipotassium Salt of this compound [4][5]

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of potassium hydroxide (B78521) in water is prepared.

-

Nitromethane (1.0 mole) is added dropwise to the potassium hydroxide solution over 30 minutes. The reaction is exothermic, and the temperature may rise.

-

The reaction mixture is then heated to reflux for one hour in an oil bath.

-

After cooling to room temperature, the precipitated crystalline dipotassium salt of this compound is collected by filtration.

-

The salt is washed several times with cold methanol (B129727) and dried under vacuum.

Part B: Liberation of this compound [1]

-

The finely powdered dipotassium salt of this compound is suspended in diethyl ether.

-

The suspension is cooled in an ice bath.

-

A solution of hydrogen chloride in diethyl ether is added slowly with vigorous stirring while maintaining a low temperature.

-

The precipitated potassium chloride is removed by filtration.

-

The ethereal solution is concentrated under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as chloroform.

Synthesis from Chloroacetic Acid

An alternative method for the synthesis of this compound starts from chloroacetic acid and sodium nitrite (B80452).[3] This method generates this compound in situ, which is often directly used in subsequent reactions, such as decarboxylation to produce nitromethane.

Experimental Protocol: [3]

-

A cold aqueous solution of chloroacetic acid is carefully neutralized with a cold, slightly alkaline solution (e.g., sodium carbonate or dilute sodium hydroxide) to form sodium chloroacetate (B1199739). It is crucial to keep the solution cold and only slightly alkaline to prevent the formation of sodium glycolate.

-

An aqueous solution of sodium nitrite is then added to the sodium chloroacetate solution.

-

The mixture is stirred at a low temperature to allow the formation of sodium nitroacetate.

-

Careful acidification of the resulting solution with a mineral acid (e.g., dilute sulfuric acid) at low temperature liberates the free this compound.

-

The this compound can then be extracted with an organic solvent like diethyl ether.

Key Reactions: Decarboxylation

One of the most characteristic reactions of this compound is its thermal decarboxylation to produce nitromethane. This reaction is often carried out on the salt of this compound and is a common laboratory preparation method for nitromethane.[3] The reaction proceeds readily upon heating to around 80 °C.[3]

The mechanism involves the formation of a resonance-stabilized carbanion intermediate after the loss of carbon dioxide. This intermediate is then protonated to yield nitromethane.

Conclusion

The history of this compound is a testament to the perseverance of early organic chemists in isolating and understanding reactive molecules. From its initial characterization through its stable salts to the development of reliable synthetic protocols, this compound has emerged as a valuable tool in the arsenal (B13267) of synthetic chemists. Its unique combination of functional groups provides a gateway to a diverse array of more complex molecules, ensuring its continued importance in academic research and the development of new pharmaceuticals and materials. The detailed methodologies and data presented in this guide are intended to support researchers and scientists in harnessing the full potential of this versatile chemical building block.

References

A Computational Chemistry Deep Dive into Nitroacetic Acid: Structure, Stability, and Decomposition Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroacetic acid (NAA), a molecule of significant interest due to its role as a precursor in the synthesis of nitromethane (B149229) and its applications in pH-controlled reactions, presents a rich landscape for computational investigation. This whitepaper provides a comprehensive technical guide to the computational chemistry studies of this compound, focusing on its conformational analysis, thermochemical properties, and decomposition mechanisms. By leveraging established theoretical methodologies, we delphineate the protocols for in-silico analysis and present expected quantitative data based on studies of analogous compounds. This document serves as a foundational resource for researchers employing computational tools to explore the intricacies of nitro-containing organic acids in various chemical and pharmaceutical contexts.

Introduction

This compound (O₂NCH₂COOH) is a versatile chemical compound used as a precursor for the synthesis of nitromethane, a valuable organic reagent and high-performance fuel.[1] Its thermal decarboxylation is a key reaction in this process.[1] Furthermore, the decarboxylation of this compound in aqueous solutions has been harnessed to achieve time-programmable pH changes, demonstrating its utility in controlled chemical systems.[2][3] Understanding the fundamental molecular properties of this compound, such as its stable conformations, energetic landscape, and decomposition pathways, is crucial for optimizing its applications and ensuring safe handling.

Computational chemistry provides a powerful lens through which to investigate these molecular-level details. Techniques such as Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them well-suited for studying organic molecules of this size.[4][5] This guide outlines the application of these methods to this compound, providing a framework for future computational research.

Conformational Analysis

The conformational landscape of a molecule dictates its reactivity and physical properties. For this compound, the primary degrees of freedom involve rotation around the C-C and C-O single bonds.

Methodology for Conformational Search

A thorough conformational analysis of this compound can be performed using quantum chemical software such as Gaussian.[6][7] The recommended workflow involves an initial scan of the potential energy surface followed by optimization of the identified minima.

Experimental Protocol:

-

Initial Structure Generation: Construct the initial geometry of this compound.

-

Potential Energy Surface Scan: Perform a relaxed scan of the dihedral angles associated with the O=C-O-H and N-C-C=O bonds. This can be accomplished using the redundant coordinate editor in GaussView.[7]

-

Conformer Identification: Identify the low-energy minima from the potential energy surface scan.

-

Geometry Optimization: Perform full geometry optimization of each identified conformer using a suitable level of theory, such as B3LYP/6-311++G(d,p).[1][8]

-

Frequency Calculation: Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[1]

Expected Conformers and Relative Energies

Based on studies of similar carboxylic acids like acetic acid, the hydroxyl group of the carboxylic acid moiety is expected to exist in two primary conformations: syn and anti.[9] The syn conformation, where the O-H bond is eclipsed with the C=O bond, is generally the more stable form due to favorable intramolecular interactions. The relative energy difference between the syn and anti conformers of acetic acid is on the order of a few kcal/mol, and a similar trend is anticipated for this compound.

Table 1: Predicted Conformers of this compound and Their Relative Energies.

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) |

| NAA-syn | ~0° | 0.00 (Reference) |

| NAA-anti | ~180° | 2.0 - 5.0 |

Note: The relative energy values are illustrative and based on typical energy differences for carboxylic acids. Specific values for this compound would require dedicated computational studies.

Caption: Conformational isomerism in this compound.

Thermochemical Properties

Thermochemical data, such as enthalpy of formation, is essential for understanding the energetics of reactions involving this compound. High-accuracy composite methods are often employed for this purpose.

Computational Protocol for Thermochemistry

Composite methods like the Gaussian-n (G3, G4) theories provide a reliable means of calculating accurate thermochemical properties by combining calculations at different levels of theory and basis sets to approximate the results of a much higher-level computation.[10]

Experimental Protocol:

-

Geometry Optimization: Optimize the geometry of the most stable conformer of this compound at a standard DFT level (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation at the same level to obtain the ZPVE.

-

Single-Point Energy Calculations: Perform a series of single-point energy calculations with higher levels of theory and larger basis sets as prescribed by the chosen composite method (e.g., G4 theory).

-

Enthalpy of Formation Calculation: Calculate the gas-phase enthalpy of formation at 298.15 K using an atomization or isodesmic reaction scheme.

Predicted Thermochemical Data

Table 2: Representative Thermochemical Data for Nitro-containing Organic Acids.

| Compound | Method | Gas-Phase Enthalpy of Formation (kJ/mol) |

| 3-Nitrophthalic Acid | G4 | -550 to -600 |

| 4-Nitrophthalic Acid | G4 | -550 to -600 |

| This compound | G4 (Predicted) | Value to be determined |

Note: The values for nitrophthalic acids are illustrative of the expected range for similar molecules. A dedicated G4 calculation is required for this compound.

Decomposition Pathways

The thermal decomposition of this compound is of significant practical importance. Computational studies can elucidate the reaction mechanisms, identify transition states, and determine activation barriers.

Known Decomposition: Decarboxylation

The primary decomposition pathway for this compound is decarboxylation to form nitromethane and carbon dioxide.[1] In aqueous solution, this proceeds via the nitroacetate (B1208598) anion.[11]

Caption: Decarboxylation pathway of this compound.

Methodology for Investigating Reaction Mechanisms

To computationally investigate decomposition pathways, transition state theory is employed. The general workflow involves locating the transition state structure connecting reactants and products.

Experimental Protocol:

-

Propose a Reaction Coordinate: Based on chemical intuition or literature on analogous reactions, propose a plausible reaction mechanism. For other nitro compounds, one-step mechanisms involving six-membered transition states have been identified.[12]

-

Transition State Search: Use a transition state search algorithm, such as the Berny algorithm in Gaussian, to locate the saddle point on the potential energy surface. This often requires a good initial guess for the transition state geometry. Quadratic Synchronous Transit (QST2/QST3) methods can also be used.[13]

-

Transition State Verification: Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the transition state connects the desired reactants and products.

-